molecular formula C31H23N3O5 B12012774 1-((2-(2-(Naphthalen-1-ylamino)-2-oxoacetyl)hydrazono)methyl)naphthalen-2-yl 4-methoxybenzoate CAS No. 769152-83-2

1-((2-(2-(Naphthalen-1-ylamino)-2-oxoacetyl)hydrazono)methyl)naphthalen-2-yl 4-methoxybenzoate

Katalognummer: B12012774
CAS-Nummer: 769152-83-2
Molekulargewicht: 517.5 g/mol
InChI-Schlüssel: ZDISZDJNSAPBAP-BIZUNTBRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-((1-NAPHTHYLAMINO)(OXO)AC)CARBOHYDRAZONOYL)-2-NAPHTHYL 4-METHOXYBENZOATE is a complex organic compound that belongs to the class of hydrazones

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((1-NAPHTHYLAMINO)(OXO)AC)CARBOHYDRAZONOYL)-2-NAPHTHYL 4-METHOXYBENZOATE typically involves the condensation of 1-naphthylamine with oxoacetic acid, followed by the reaction with carbohydrazide. The resulting intermediate is then reacted with 2-naphthyl 4-methoxybenzoate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-((1-NAPHTHYLAMINO)(OXO)AC)CARBOHYDRAZONOYL)-2-NAPHTHYL 4-METHOXYBENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxybenzoate group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in ethanol or methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of reduced hydrazone derivatives.

    Substitution: Formation of substituted methoxybenzoate derivatives.

Wissenschaftliche Forschungsanwendungen

1-(2-((1-NAPHTHYLAMINO)(OXO)AC)CARBOHYDRAZONOYL)-2-NAPHTHYL 4-METHOXYBENZOATE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-(2-((1-NAPHTHYLAMINO)(OXO)AC)CARBOHYDRAZONOYL)-2-NAPHTHYL 4-METHOXYBENZOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-ETHOXY-4-(2-((1-NAPHTHYLAMINO)(OXO)AC)CARBOHYDRAZONOYL)PH 4-METHOXYBENZOATE
  • 4-BR-2-(2-((1-NAPHTHYLAMINO)(OXO)AC)CARBOHYDRAZONOYL)PHENYL 4-METHOXYBENZOATE

Uniqueness

1-(2-((1-NAPHTHYLAMINO)(OXO)AC)CARBOHYDRAZONOYL)-2-NAPHTHYL 4-METHOXYBENZOATE is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of both naphthyl and methoxybenzoate groups allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research.

Eigenschaften

CAS-Nummer

769152-83-2

Molekularformel

C31H23N3O5

Molekulargewicht

517.5 g/mol

IUPAC-Name

[1-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methoxybenzoate

InChI

InChI=1S/C31H23N3O5/c1-38-23-16-13-22(14-17-23)31(37)39-28-18-15-21-8-2-4-10-24(21)26(28)19-32-34-30(36)29(35)33-27-12-6-9-20-7-3-5-11-25(20)27/h2-19H,1H3,(H,33,35)(H,34,36)/b32-19+

InChI-Schlüssel

ZDISZDJNSAPBAP-BIZUNTBRSA-N

Isomerische SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)C(=O)NC4=CC=CC5=CC=CC=C54

Kanonische SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)C(=O)NC4=CC=CC5=CC=CC=C54

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.